molecular formula C9H8N6O B6022879 nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6022879
M. Wt: 216.20 g/mol
InChI Key: FJFBKWHRIMIQKZ-VZUCSPMQSA-N
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Description

Nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as NA-1, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. NA-1 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to work by reducing oxidative stress and inflammation in the brain. This compound has been shown to increase the expression of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce brain damage and improve neurological function in animal models of stroke and traumatic brain injury. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments is its low toxicity and high solubility. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One direction is to further investigate its mechanism of action and its potential use in treating neurological diseases. Another direction is to study its potential use in other applications, such as cancer therapy or as an antioxidant in food preservation. Additionally, further research is needed to optimize the synthesis method for this compound and to reduce its cost.

Synthesis Methods

Nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized through a multi-step process that involves the reaction of nicotinaldehyde with hydrazine hydrate and triethylorthoformate. The resulting product is then treated with 1,2,4-triazine-3,5-dione to yield this compound.

Scientific Research Applications

Nicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-2-1-3-10-4-7/h1-6H,(H2,13,14,15,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFBKWHRIMIQKZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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